AMG 517 is an antagonist of transient receptor potential vanilloid 1 (TRPV1; IC50 = 0.9 nM). It inhibits mechanical and thermal allodynia in a rat model of burn injury when administered intrathecally at a dose of 165 µg. AMG 517 (150 and 300 µg/kg) also reverses increases in the level of calcitonin gene-related peptide (CGRP) and increases expression of GFAP and GAP-43 in the dorsal horn of the spinal cord, as well as enhances axonal regeneration in a rat model of sciatic nerve transection injury. AMG 517 is a potent and selective TRPV1 antagonist, and antagonizes capsaicin, proton, and heat activation of TRPV1. The transient receptor potential vanilloid-1 (TRPV1) channel plays a suppressive role in the systemic inflammatory response syndrome (SIRS) by inhibiting production of tumor necrosis factor (TNF)α and possibly by other mechanisms. TRPV1 antagonists, widely viewed as new-generation painkillers, may decrease the resistance of older patients to infection and sepsis.
Compound Description: AMG8163 is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist structurally similar to AMG 517. Like AMG 517, AMG8163 potently antagonizes capsaicin, proton, and heat activation of TRPV1 in vitro and blocks capsaicin-induced flinching in rats in vivo [].
Compound Description: AMG 628 is a second-generation TRPV1 antagonist developed based on the structure of AMG 517 []. This compound exhibits potent TRPV1 antagonism with an rTRPV1(CAP) IC50 of 3.7 nM [], indicating a high affinity for the receptor. It demonstrates excellent aqueous solubility (≥200 μg/mL in 0.01 N HCl) []. AMG 628 effectively blocks TRPV1-mediated physiological responses in vivo, showing an ED50 of 1.9 mg/kg p.o. in the capsaicin-induced flinch model in rats and reducing thermal hyperalgesia induced by complete Freund's adjuvant in rats (MED = 1 mg/kg p.o.) [].
Relevance: AMG 628 is structurally similar to AMG 517, with modifications aimed at improving its physicochemical and pharmacokinetic properties. The key differences include replacing the trifluoromethylphenyl group with a 4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl) moiety. These changes contribute to AMG 628's enhanced solubility and a shorter half-life compared to AMG 517, making it a promising candidate for treating chronic pain [].
Compound Description: AMG0347 is another TRPV1 antagonist investigated for its analgesic properties and hyperthermic effects. Similar to AMG 517, AMG0347 elicits hyperthermia when administered intravenously []. This shared characteristic implies a common mechanism of action on thermoregulation. Notably, AMG0347's hyperthermic effect is absent in rats with desensitized abdominal sensory nerves, suggesting the involvement of TRPV1-expressing nerves outside the central nervous system [].
Compound Description: AMG8562 is a TRPV1 antagonist mentioned in the context of its hyperthermic effects, similar to AMG 517 []. Despite having a distinct structure compared to AMG 517, AMG8562 shares the liability of inducing hyperthermia, underscoring the challenge in dissociating the analgesic effects of TRPV1 antagonists from their effects on body temperature.
Compound Description: AMG7905 is a TRPV1 antagonist discussed alongside AMG 517 in the context of understanding the structural determinants of TRPV1-mediated hyperthermia []. While the exact structure of AMG7905 is not provided, its mention alongside other TRPV1 antagonists highlights the ongoing efforts to design and develop compounds with improved safety and tolerability profiles.
N-(4-Hydroxyphenyl)arachidonylamide (AM404)
Compound Description: AM404 is a compound known to inhibit anandamide transporter and fatty acid amide hydrolase, thereby increasing the levels of the endocannabinoid anandamide, an endogenous TRPV1 agonist []. Though not a direct TRPV1 antagonist, AM404 influences TRPV1 signaling indirectly.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMD-8664 is an HIV entry inhibitor which was being developed by AnorMED in the US in conjunction with the Rega Institute of Leuven. AMD-8664 works by antagonizing the HIV-1 entry co-receptor CXCR4. AMD-8664 may be useful for the clinical treatment of HIV-1-infected patients, especially at the late stage of treatment for AIDS patients developing multi-drug-resistant strains.
AMDE-1 is a modulator of autophagy activity. It acts by triggering autophagy in an Atg5-dependent manner, recruiting Atg16 to the pre-autophagosomal site and causing LC3 lipidation.
Mecillinam is a penicillin in which the 6beta substituent is [(azepan-1-yl)methylidene]amino; an extended-spectrum penicillin antibiotic that binds specifically to penicillin binding protein 2 (PBP2), and is only considered to be active against Gram-negative bacteria. It has a role as an antibacterial drug and an antiinfective agent. Amidinopenicillanic acid derivative with broad spectrum antibacterial action. It is poorly absorbed if given orally and is used in urinary infections and typhus. Amdinocillin is not available in the United States. Amdinocillin is a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. Given the fact that most beta-lactam penicillins bind almost exclusively to PBPs 1 and 3, amdinocillin is able to synergize with other penicillins in the treatment against bacterial infections. An amidinopenicillanic acid derivative with broad spectrum antibacterial action.